N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a combination of thiophene, triazole, and furan moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Furan-2-carboxamide: This step involves the reaction of a furan-2-carboxylic acid derivative with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated furans.
Scientific Research Applications
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, such as those involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a furan ring.
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is unique due to the combination of its three heterocyclic rings, which can confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-12(10-3-1-5-18-10)13-7-9-8-16(15-14-9)11-4-2-6-19-11/h1-6,8H,7H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLFKUEJFDQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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